molecular formula C7H11NO3 B1345559 Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate CAS No. 59857-86-2

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Cat. No. B1345559
CAS RN: 59857-86-2
M. Wt: 157.17 g/mol
InChI Key: JFZRRXGXEHUJCI-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It has a molecular weight of 157.17 g/mol . The IUPAC name for this compound is “methyl 1-methyl-5-oxopyrrolidine-3-carboxylate” and its InChI Key is JFZRRXGXEHUJCI-UHFFFAOYNA-N .


Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate” can be represented by the SMILES notation: COC(=O)C1CN©C(=O)C1 .


Physical And Chemical Properties Analysis

“Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Application 1: Antibacterial Activity

  • Summary of the Application : A series of new 1,3-disubstituted pyrrolidinone derivatives bearing triazole, thiazole, thiadiazole, oxadiazole, sulfamoylphenyl, etc., moieties were synthesized from 1- (2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide .
  • Methods of Application or Experimental Procedures : The synthesis involved reactions of 5-substituted 4-amino-1,2,4-triazole with α-haloketones .
  • Results or Outcomes : The 1- (2-Methyl-5-nitrophenyl)-5-oxo- N - (3-sulfamoylphenyl)pyrrolidine-3-carboxamide and its 4-sulfamoylphenyl analogue have demonstrated excellent antibacterial activity with MIC and MBC values of 7.8 and 15.6 µg/mL, respectively, against P. aeruginosa and L. monocytogenes .

Application 2: Drug Discovery

  • Summary of the Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
  • Methods of Application or Experimental Procedures : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date . The review is planned on the basis of the synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
  • Results or Outcomes : This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Application 3: Anti-Inflammatory Activity

  • Summary of the Application : Pyrrolidine derivatives have been studied for their anti-inflammatory activity . One of the most potent compounds was characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety .
  • Methods of Application or Experimental Procedures : The compound was tested for its inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2) .
  • Results or Outcomes : The compound showed an IC50 value of 1 µM. The selectivity index (SI ratio = IC50 COX-1/IC50 COX-2) revealed the compound as selective for COX-2 (SI = 7), compared with other compounds, which were non-selective .

Application 4: Chemical Synthesis

  • Summary of the Application : Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound used in the synthesis of various organic compounds .
  • Methods of Application or Experimental Procedures : The compound can be used as a starting material or intermediate in the synthesis of other compounds .
  • Results or Outcomes : The specific outcomes depend on the particular synthesis procedure and the compounds being synthesized .

Safety And Hazards

“Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

methyl 1-methyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-4-5(3-6(8)9)7(10)11-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZRRXGXEHUJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872043
Record name Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

CAS RN

59857-86-2
Record name 1-Methyl-4-methoxycarbonyl-2-pyrrolidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59857-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-methyl-5-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059857862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Listro, A Malacrida, FA Ambrosio, G Rossino… - International Journal of …, 2022 - mdpi.com
The insurgence of drug resistance in treating Multiple Myeloma (MM) still represents a major hamper in finding effective treatments, although over the past decades new classes of drugs…
Number of citations: 2 www.mdpi.com
JP Hilton-Proctor, O Ilyichova, Z Zheng… - Bioorganic & Medicinal …, 2019 - Elsevier
… The first series was derived from methyl 1-methyl-5-oxopyrrolidine-3-carboxylate 2 (Scheme 1). Dimethyl itaconate 1 was treated with methylamine and then cyclised in situ to give 2 in …
Number of citations: 10 www.sciencedirect.com
JP Hilton-Proctor - scholar.archive.org
Epigenetics has emerged as a prominent field for drug discovery. Bromodomains have been exemplary targets, with the development of compounds that have affirmed their link to …
Number of citations: 2 scholar.archive.org

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